molecular formula C15H16N2O5 B2829509 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid CAS No. 1923140-38-8

4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid

Cat. No.: B2829509
CAS No.: 1923140-38-8
M. Wt: 304.302
InChI Key: CNGHETBQDLLWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C15H16N2O5 and a molecular weight of 304.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H16N2O5 . This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, we know that it has a molecular weight of 304.3 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Antihypertensive Activity

Research has identified a series of compounds related to 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid with potential antihypertensive properties. These compounds were evaluated for their ability to lower blood pressure in rats, with some showing promising results as alpha-adrenergic blockers, indicating a potential application in the treatment of hypertension (Caroon et al., 1981).

Synthesis and Structural Studies

The synthesis and structural elucidation of azaspiro[4.5]decane systems, which share a structural motif with the compound , have been detailed in the literature. These studies not only contribute to the understanding of the chemical properties of these compounds but also provide a foundation for future research and potential applications in drug design (Martin‐Lopez & Bermejo, 1998).

Mechanism of Action in HIV Inhibition

Compounds structurally related to this compound have been studied for their potential as HIV entry inhibitors. Specifically, these studies have focused on understanding the receptor-based mechanism of action, providing valuable insights into the development of new therapeutic strategies against HIV (Watson et al., 2005).

Neuroprotective Effects

Research into compounds with a similar structural framework has also revealed potential neuroprotective effects. One study demonstrated that certain derivatives could protect against neuronal injury in rats induced by kainate, suggesting a possible application in the prevention or treatment of neurodegenerative disorders (Iorio et al., 2001).

Antitubercular Activity

The antitubercular activity of benzothiazinone derivatives, which share a similar complexity with the compound , has been investigated. These studies underscore the potential of such compounds in the development of new treatments for tuberculosis, highlighting the importance of chemical synthesis and biological evaluation in the fight against infectious diseases (Pasca et al., 2010).

Properties

IUPAC Name

4-[(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-12(19)11-3-1-10(2-4-11)9-17-13(20)15(16-14(17)21)5-7-22-8-6-15/h1-4H,5-9H2,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGHETBQDLLWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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